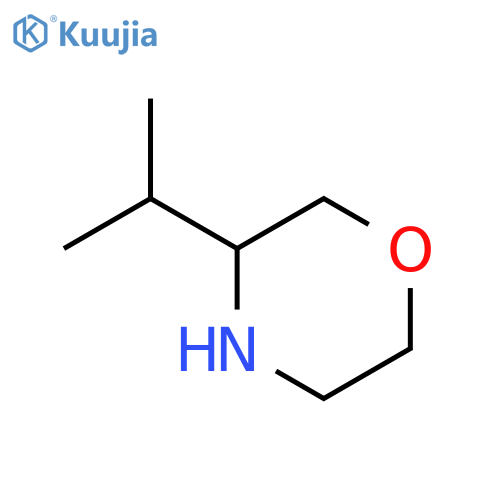

Cas no 77897-21-3 ((3S)-3-(propan-2-yl)morpholine)

(3S)-3-(propan-2-yl)morpholine 化学的及び物理的性質

名前と識別子

-

- (S)-3-Isopropylmorpholine

- Morpholine,3-(1-methylethyl)-, (3S)-

- (S)-3-Isopropyl-morpholine

- (3S)-3-(propan-2-yl)morpholine

- A19169

- 77897-21-3

- (3S)-3-ISOPROPYLMORPHOLINE

- FD6010

- AKOS016842958

- MFCD11519112

- AS-49263

- CS-0098377

- EN300-99043

- CDA89721

- DTXSID00693471

- ICNOQWMTDGMVGW-SSDOTTSWSA-N

- (3S)-3-propan-2-ylmorpholine

- SCHEMBL516848

- DB-075383

-

- MDL: MFCD11519112

- インチ: InChI=1S/C7H15NO/c1-6(2)7-5-9-4-3-8-7/h6-8H,3-5H2,1-2H3/t7-/m1/s1

- InChIKey: ICNOQWMTDGMVGW-SSDOTTSWSA-N

- ほほえんだ: CC(C)[C@H]1COCCN1

計算された属性

- せいみつぶんしりょう: 129.115

- どういたいしつりょう: 129.115

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 9

- 回転可能化学結合数: 1

- 複雑さ: 83

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.8

- トポロジー分子極性表面積: 21.3A^2

じっけんとくせい

- 密度みつど: 0.887±0.06 g/cm3 (20 ºC 760 Torr),

- ふってん: 175.2±15.0 ºC (760 Torr),

- フラッシュポイント: 63.2±9.8 ºC,

- 屈折率: 1.425

- ようかいど: 溶出度(76 g/l)(25ºC)、

- PSA: 21.26000

- LogP: 0.95960

(3S)-3-(propan-2-yl)morpholine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB450287-1 g |

(S)-3-Isopropylmorpholine; 95% |

77897-21-3 | 1g |

€394.60 | 2023-07-18 | ||

| Enamine | EN300-99043-0.05g |

(3S)-3-(propan-2-yl)morpholine |

77897-21-3 | 95.0% | 0.05g |

$64.0 | 2025-03-21 | |

| Enamine | EN300-99043-0.5g |

(3S)-3-(propan-2-yl)morpholine |

77897-21-3 | 95.0% | 0.5g |

$73.0 | 2025-03-21 | |

| Ambeed | A707764-100mg |

(S)-3-Isopropylmorpholine |

77897-21-3 | 98% | 100mg |

$20.0 | 2025-02-25 | |

| Apollo Scientific | OR308182-250mg |

(S)-3-Isopropylmorpholine |

77897-21-3 | 98% | 250mg |

£68.00 | 2023-08-31 | |

| Fluorochem | 222550-1g |

S)-3-Isopropylmorpholine |

77897-21-3 | 95% | 1g |

£238.00 | 2022-03-01 | |

| Ambeed | A707764-5g |

(S)-3-Isopropylmorpholine |

77897-21-3 | 98% | 5g |

$649.0 | 2025-02-25 | |

| Enamine | EN300-99043-0.1g |

(3S)-3-(propan-2-yl)morpholine |

77897-21-3 | 95.0% | 0.1g |

$67.0 | 2025-03-21 | |

| Advanced ChemBlocks | B-1068-250MG |

(S)-3-Isopropylmorpholine |

77897-21-3 | 95% | 250MG |

$110 | 2023-09-15 | |

| Apollo Scientific | OR308182-1g |

(S)-3-Isopropylmorpholine |

77897-21-3 | 98% | 1g |

£140.00 | 2025-02-20 |

(3S)-3-(propan-2-yl)morpholine 関連文献

-

Kevin A. Kreisel,Glenn P. A. Yap,Klaus H. Theopold Chem. Commun., 2007, 1510-1511

-

Jeroen Peters,Alice Cardall,Willem Haasnoot Analyst, 2014,139, 3968-3976

-

Cécile Roche,Jean-Pierre Sauvage,Angélique Sour,Nathan L. Strutt New J. Chem., 2011,35, 2820-2825

-

Jun Tian,Kang-Ning Yuan,Wen Liu,Hong-Hong Chang,Xing Li Chem. Commun., 2021,57, 1943-1946

-

Jang-Yeon Hwang,Chong S. Yoon,Ilias Belharouak,Yang-Kook Sun J. Mater. Chem. A, 2016,4, 17952-17959

-

Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630

-

Hilaria Mollica,Yi Juan Teo,Alrina Shin Min Tan,Damien Zhi Ming Tan,Paolo Decuzzi,Andrea Pavesi Biomater. Sci., 2021,9, 7420-7431

-

Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805

-

Gangji Yi,Huihui Cui,Chunyang Zhang,Wen Zhao,Lei Chen,Yi-Quan Zhang,Xue-Tai Chen,You Song,Aihua Yuan Dalton Trans., 2020,49, 2063-2067

-

Andrew S. Clark,Adriana San-Miguel Lab Chip, 2021,21, 3762-3774

(3S)-3-(propan-2-yl)morpholineに関する追加情報

Professional Introduction to Compound with CAS No. 77897-21-3 and Product Name: (3S)-3-(propan-2-yl)morpholine

Compound with the CAS number 77897-21-3 and the product name (3S)-3-(propan-2-yl)morpholine represents a significant area of interest in the field of pharmaceutical chemistry and medicinal biology. This compound, characterized by its specific stereochemical configuration and functional groups, has garnered attention for its potential applications in drug development and therapeutic interventions. The (3S)-3-(propan-2-yl)morpholine moiety, in particular, is a key structural feature that influences its chemical properties and biological activity.

The (3S)-3-(propan-2-yl)morpholine structure is derived from morpholine, a heterocyclic compound known for its versatility in medicinal chemistry. The presence of the (3S) configuration indicates a specific stereochemical arrangement that can significantly impact the compound's interactions with biological targets. This stereochemistry is often critical in determining the efficacy and selectivity of pharmaceutical agents, making (3S)-3-(propan-2-yl)morpholine a subject of extensive research.

In recent years, there has been growing interest in the development of chiral drugs due to their improved pharmacological profiles compared to their racemic counterparts. The enantiomerically pure form of (3S)-3-(propan-2-yl)morpholine has been studied for its potential as an intermediate in the synthesis of more complex pharmaceutical molecules. The (S) configuration, in particular, has shown promise in certain biological assays, suggesting its utility in developing novel therapeutic agents.

One of the most compelling aspects of (3S)-3-(propan-2-yl)morpholine is its role as a building block in medicinal chemistry. Researchers have leveraged this compound to develop new molecules with enhanced pharmacological properties. For instance, derivatives of (3S)-3-(propan-2-yl)morpholine have been investigated for their potential as kinase inhibitors, which are crucial in treating various types of cancer and inflammatory diseases. The morpholine ring's ability to modulate protein-protein interactions makes it an attractive scaffold for drug design.

Recent studies have also highlighted the importance of (3S)-3-(propan-2-yl)morpholine in the development of central nervous system (CNS) drugs. The compound's ability to cross the blood-brain barrier has been explored, making it a candidate for treating neurological disorders such as depression, anxiety, and neurodegenerative diseases. The stereochemical purity of (3S)-3-(propan-2-yl)morpholine is particularly relevant here, as it can influence how effectively the compound reaches and interacts with CNS targets.

The synthesis of (3S)-3-(propan-2-yl)morpholine is another area where advancements have been made. Modern synthetic methodologies have enabled the efficient preparation of this compound with high enantiomeric purity. Techniques such as asymmetric hydrogenation and chiral resolution have been employed to achieve the desired stereochemical configuration. These synthetic strategies not only improve the yield but also enhance the scalability of producing (3S)-3-(propan-2-yl)morpholine, making it more accessible for further research and development.

The pharmacological profile of (3S)-3-(propan-2-yl)morpholine has been extensively studied in both preclinical and clinical settings. Preclinical studies have demonstrated its potential as a modulator of various biological pathways, including those involved in pain perception, neurotransmitter release, and immune response. These findings have laid the groundwork for clinical trials aimed at evaluating its efficacy and safety in treating human diseases.

In conclusion, (3S)-3-(propan-2-yl)morpholine represents a promising compound with significant potential in pharmaceutical research and drug development. Its unique structural features, particularly the (S) stereochemistry, make it a valuable intermediate for synthesizing novel therapeutic agents. Ongoing research continues to uncover new applications for this compound, highlighting its importance in advancing medical science.

77897-21-3 ((3S)-3-(propan-2-yl)morpholine) 関連製品

- 711014-40-3((R)-3-Isobutylmorpholine)

- 77897-22-4((S)-3-Isobutylmorpholine Hydrochloride)

- 1286768-66-8((R)-3-(tert-Butyl)morpholine)

- 1007112-64-2((S)-3-(tert-Butyl)morpholine)

- 74572-01-3((3R)-3-(propan-2-yl)morpholine)

- 1270182-56-3((R)-3-Cyclobutylmorpholine)

- 74572-05-7((3R)-3-ethylmorpholine)

- 1270063-87-0((S)-3-Cyclobutylmorpholine)

- 927802-40-2(3-(propan-2-yl)morpholine)

- 748117-01-3((3S)-3-ethylmorpholine)